

Technical Guide: 2-(3-Methylisoxazol-5-yl)acetic acid

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Compound of Interest

Compound Name: 2-(3-Methylisoxazol-5-yl)acetic acid

Cat. No.: B012852

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(3-Methylisoxazol-5-yl)acetic acid**, a key building block in the synthesis of targeted therapeutic agents. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis and analysis, and explores its application in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A key focus is the role of this compound in the broader context of targeted protein degradation, a cutting-edge area of drug discovery.

Physicochemical Properties

2-(3-Methylisoxazol-5-yl)acetic acid is a heterocyclic compound with the molecular formula $C_6H_7NO_3$.^[1] Its key quantitative properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	141.126 g/mol	[1]
CAS Number	19668-85-0	[1]
Melting Point	101-104 °C	[1]
Boiling Point	306.7°C at 760 mmHg	[1]
Density	1.292 g/cm ³	[1]
pKa	3.70 ± 0.10 (Predicted)	[1]
LogP	0.61010	[1]

Synthesis Protocol

The synthesis of **2-(3-Methylisoxazol-5-yl)acetic acid** can be achieved through a multi-step process starting from readily available commercial reagents. The following protocol is a representative method.

Experimental Protocol: Synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid

Materials:

- Ethyl acetoacetate
- Hydroxylamine hydrochloride
- A suitable aromatic aldehyde (e.g., Benzaldehyde)
- Sodium citrate or another suitable catalyst
- Sodium hydroxide
- Hydrochloric acid
- Ethyl acetate

- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Water
- Tetrahydrofuran (THF)
- Methanol

Procedure:

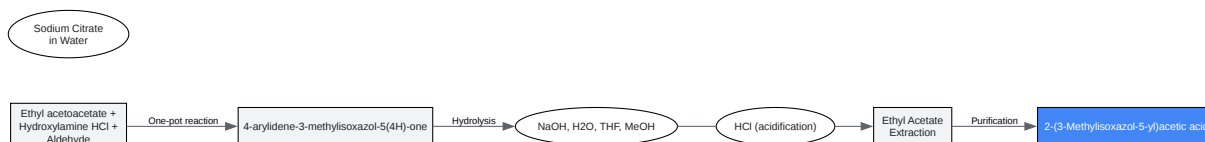
Step 1: Synthesis of 4-arylidene-3-methylisoxazol-5(4H)-one

- In a round-bottom flask, stir equimolar quantities of ethyl acetoacetate (1 mmol) and hydroxylamine hydrochloride (1 mmol) in 5 mL of water for 10 minutes at room temperature.
- Add the aromatic aldehyde (1 mmol) and 10 mol% of sodium citrate to the reaction mixture.
- Continue stirring at room temperature for the appropriate time until a solid product forms. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Isolate the solid product by filtration and wash with cold water (5 mL).

Step 2: Hydrolysis to **2-(3-Methylisoxazol-5-yl)acetic acid**

- Charge a round-bottom flask equipped with a magnetic stirrer with the synthesized 4-arylidene-3-methylisoxazol-5(4H)-one from Step 1 in tetrahydrofuran (THF).
- Add a solution of sodium hydroxide in water, followed by methanol.
- Stir the reaction at room temperature for 18-20 hours.
- Upon completion, transfer the mixture to a separatory funnel and adjust the pH to 2 with 1 N hydrochloric acid.
- Extract the aqueous phase with ethyl acetate (3 x 35 mL).
- Combine the organic phases and wash with saturated brine (50 mL).

- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield **2-(3-Methylisoxazol-5-yl)acetic acid** as a solid.



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Synthesis workflow for 2-(3-Methylisoxazol-5-yl)acetic acid.

Analytical Protocol

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and concentration of **2-(3-Methylisoxazol-5-yl)acetic acid**.

Experimental Protocol: HPLC Analysis

Instrumentation:

- HPLC system with UV detector
- C18 reverse-phase column (e.g., 150 x 4.6 mm, 5.0 μ m)

Mobile Phase:

- Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
- Solvent B: Acetonitrile
- Gradient elution may be required for optimal separation. A typical gradient could be starting from 95% A and increasing the concentration of B over time.

Method Parameters:

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 25 $^{\circ}$ C
- Detection Wavelength: 254 nm

Sample Preparation:

- Accurately weigh a small amount of **2-(3-Methylisoxazol-5-yl)acetic acid**.
- Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
- Filter the sample solution through a 0.45 μ m syringe filter before injection.

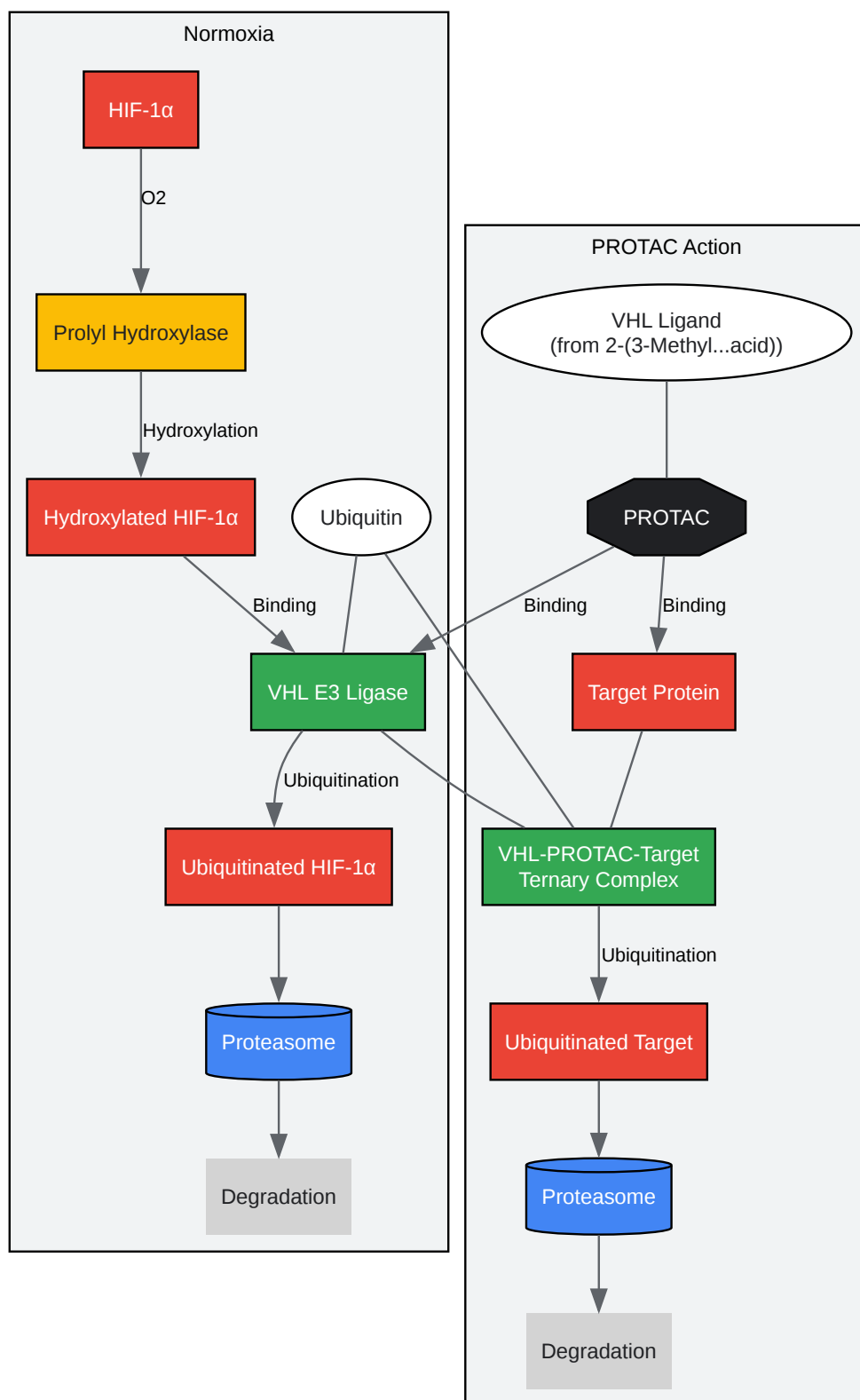
Application in Targeted Protein Degradation

A significant application of **2-(3-Methylisoxazol-5-yl)acetic acid** is its use as a precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These ligands are critical components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.

VHL-Mediated Ubiquitination Pathway

The VHL protein is the substrate recognition component of the an E3 ubiquitin ligase complex.[2][3] Under normal oxygen conditions (normoxia), the α subunit of Hypoxia-Inducible Factor (HIF-1 α) is hydroxylated on specific proline residues.[2] This modification allows VHL to recognize and bind to HIF-1 α , leading to its ubiquitination and subsequent degradation by the proteasome.[2][3]

Small molecule ligands that mimic the hydroxylated proline motif of HIF-1 α can bind to VHL. By incorporating these VHL ligands into PROTACs, it is possible to hijack the VHL E3 ligase machinery to target other disease-causing proteins for degradation. **2-(3-Methylisoxazol-5-yl)acetic acid** serves as a key building block for constructing these VHL-binding moieties.



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